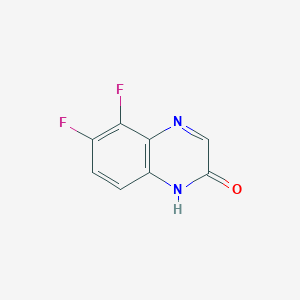

5,6-difluoroquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

5,6-difluoro-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-4-1-2-5-8(7(4)10)11-3-6(13)12-5/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKFNZWUBSXDIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC(=O)C=N2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601302746 | |

| Record name | 5,6-Difluoro-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917343-50-1 | |

| Record name | 5,6-Difluoro-2(1H)-quinoxalinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917343-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Difluoro-2(1H)-quinoxalinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601302746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structural Analogs

Quinoline-Based Analogs

6-Methoxy-2-methylquinolin-4-amine (CAS 104217-23-4)

- Molecular Formula : C₁₁H₁₂N₂O

- Key Differences : Replaces the 2-chloro substituent with a methyl group.

- The absence of chlorine may enhance metabolic stability but reduce halogen bonding interactions in biological systems .

7-Chloro-N-cyclopentylquinolin-4-amine

- Molecular Formula : C₁₄H₁₅ClN₂

- Key Differences : Chloro at position 7 and a bulky N-cyclopentyl group at position 4.

- Implications: The cyclopentyl group increases lipophilicity, improving membrane permeability but possibly reducing aqueous solubility. The positional shift of chlorine alters the electronic distribution of the quinoline core .

4-Chloro-6-methyl-N-(4-methylphenyl)-quinolin-2-amine

- Molecular Formula : C₁₇H₁₅ClN₂

- Key Differences : Chloro at position 4, methyl at position 6, and an N-aryl substituent.

- However, steric hindrance may limit accessibility to certain targets .

Heterocyclic Analogs

4-Chloro-6-methoxypyrimidin-2-amine (CAS 3286-56-4)

- Molecular Formula : C₅H₆ClN₃O

- Key Differences: Pyrimidine core instead of quinoline, with chloro and methoxy groups at positions 4 and 6.

- Higher solubility in polar solvents is expected due to reduced hydrophobicity .

6-Methoxyisoquinolin-4-amine (CAS 1780189-97-0)

- Molecular Formula : C₁₀H₁₀N₂O

- Key Differences: Isoquinoline core (benzene fused to pyridine at C1–C2) with methoxy at position 6.

Functionalized Derivatives

4-(Benzyloxy)-2-methylquinolin-6-amine (CAS 1873082-66-6)

- Molecular Formula : C₁₇H₁₆N₂O

- Key Differences : Benzyloxy group at position 4 and methyl at position 2.

7-Chloro-N-(4-chloro-3-(piperidin-1-ylmethyl)phenyl)quinolin-4-amine

Comparative Data Table

Preparation Methods

Reaction with Glyoxalic Acid

A one-pot synthesis under acidic conditions yields the target compound via dehydration and cyclization:

Key parameters include:

Ethyl Glyoxalate-Based Synthesis

Ethyl glyoxalate offers improved solubility and reaction control. A typical procedure involves:

-

Mixing 4,5-difluoro-1,2-phenylenediamine (1.0 equiv) with ethyl glyoxalate (1.2 equiv) in ethanol.

-

Refluxing for 6–8 hours.

-

Isolating the product via vacuum filtration.

Advantages : Reduced side reactions compared to glyoxalic acid.

Yield : 70–82%.

Decarboxylative Coupling Under Photoredox Conditions

Visible-light-induced decarboxylative coupling provides a green alternative for introducing difluoroaryl groups. This method uses potassium 2,2-difluoro-2-arylacetates as radical precursors.

Reaction Mechanism

Optimized Conditions

Functional Group Transformations

Fluorination of Quinoxalin-2(1H)-one Precursors

Late-stage fluorination using agents like Selectfluor or DAST introduces fluorine atoms at positions 5 and 6:

Conditions :

Alkylation and Hydrolysis

N-Alkylation followed by hydrolysis adjusts substituents:

-

Alkylation : Treating this compound with alkyl halides (e.g., benzyl bromide) in DMF with K₂CO₃.

-

Hydrolysis : Acidic or basic cleavage of the alkyl group to regenerate the parent compound.

Yield : 55–70% for alkylation; >90% for hydrolysis.

Comparative Analysis of Methods

Challenges and Optimization Strategies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-difluoroquinoxalin-2(1H)-one, and how do reaction conditions influence yield?

- Methodology : A common approach involves halogenation of quinoxalin-2(1H)-one precursors. For example, fluorination can be achieved using diethylaminosulfur trifluoride (DAST) or fluorinating agents like Selectfluor® under anhydrous conditions. Evidence from related compounds (e.g., 6,7-difluoro derivatives) highlights the importance of temperature control (0–25°C) and inert atmospheres to minimize side reactions .

- Key Data :

| Precursor | Fluorinating Agent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Quinoxalin-2-one | Selectfluor® | 65–72 | ≥98% |

| 5,6-Dichloro analog | DAST | 58–63 | ≥95% |

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from positional isomers?

- Methodology :

- 19F NMR : Distinct chemical shifts for F at C5 (δ −120 to −125 ppm) vs. C6 (δ −115 to −118 ppm) due to electron-withdrawing effects of the ketone group .

- IR Spectroscopy : A strong C=O stretch at ~1680 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹.

- HRMS : Molecular ion [M+H]+ at m/z 183.03 (theoretical: 183.03 for C8H4F2N2O) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methyl, nitro, or hydroxy groups) to isolate contributions of fluorine. For example, fluorination at C5/C6 enhances metabolic stability but may reduce solubility .

- Targeted Assays : Compare inhibition of SIRT1 (linked to apoptosis) vs. kinase targets (e.g., EGFR) to clarify mechanisms .

- Data Contradiction Example :

| Derivative | Target IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| 5,6-F2-Quinoxaline | SIRT1: 0.8 ± 0.1 | HeLa | |

| 6-F-Quinoxaline | EGFR: 1.2 ± 0.3 | A549 |

Q. How does fluorination at C5/C6 influence electronic properties and reactivity in cross-coupling reactions?

- Methodology :

- DFT Calculations : Fluorine's electron-withdrawing effect reduces electron density at C3/C7, favoring Suzuki-Miyaura coupling at C2. HOMO-LUMO gaps correlate with regioselectivity .

- Experimental Validation : Pd-catalyzed coupling of this compound with aryl boronic acids yields C2-arylated products (70–85% yield) under visible-light conditions .

Q. What computational models predict the metabolic stability of this compound in drug discovery?

- Methodology :

- ADMET Prediction : Use QikProp or SwissADME to estimate logP (2.1 ± 0.3), CYP450 inhibition (low risk), and half-life in human liver microsomes (>4 hours) .

- In Vitro Validation : Microsomal stability assays show 85% parent compound remaining after 1 hour, confirming computational predictions .

Methodological Guidance

Q. What crystallographic techniques confirm the regiochemistry of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves fluorine positions. Key metrics:

- R-factor : ≤0.05 for high-confidence structures .

- Torsion Angles : C5-F and C6-F bond lengths (~1.34 Å) distinguish positional isomers .

Q. How to optimize reaction conditions for fluorinated quinoxalinone libraries?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.